Cas no 2228721-57-9 (1-(4-cyclopropylphenyl)cyclopropylmethanol)

1-(4-Cyclopropylphenyl)cyclopropylmethanol is a cyclopropane-substituted aromatic alcohol with potential applications as an intermediate in organic synthesis and pharmaceutical development. Its unique structure, featuring both cyclopropyl and phenyl moieties, offers steric and electronic properties that can be leveraged in the design of bioactive molecules or functional materials. The compound's rigid cyclopropyl groups may enhance metabolic stability and binding affinity in drug discovery contexts. It is typically handled under standard laboratory conditions, with stability dependent on proper storage away from strong oxidizers. The product is of interest for researchers exploring structure-activity relationships in medicinal chemistry or novel chiral building blocks for asymmetric synthesis.
1-(4-cyclopropylphenyl)cyclopropylmethanol structure
2228721-57-9 structure
Product name:1-(4-cyclopropylphenyl)cyclopropylmethanol
CAS No:2228721-57-9
MF:C13H16O
Molecular Weight:188.265543937683
CID:5962202
PubChem ID:165626880

1-(4-cyclopropylphenyl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(4-cyclopropylphenyl)cyclopropylmethanol
    • [1-(4-cyclopropylphenyl)cyclopropyl]methanol
    • EN300-1777237
    • 2228721-57-9
    • インチ: 1S/C13H16O/c14-9-13(7-8-13)12-5-3-11(4-6-12)10-1-2-10/h3-6,10,14H,1-2,7-9H2
    • InChIKey: MMWGSIVGFZCOHQ-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=CC(=CC=2)C2CC2)CC1

計算された属性

  • 精确分子量: 188.120115130g/mol
  • 同位素质量: 188.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 207
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 20.2Ų

1-(4-cyclopropylphenyl)cyclopropylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1777237-10.0g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
10g
$5774.0 2023-06-03
Enamine
EN300-1777237-1g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
1g
$1343.0 2023-09-20
Enamine
EN300-1777237-10g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
10g
$5774.0 2023-09-20
Enamine
EN300-1777237-0.1g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
0.1g
$1183.0 2023-09-20
Enamine
EN300-1777237-0.05g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
0.05g
$1129.0 2023-09-20
Enamine
EN300-1777237-0.25g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
0.25g
$1235.0 2023-09-20
Enamine
EN300-1777237-0.5g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
0.5g
$1289.0 2023-09-20
Enamine
EN300-1777237-1.0g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
1g
$1343.0 2023-06-03
Enamine
EN300-1777237-2.5g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
2.5g
$2631.0 2023-09-20
Enamine
EN300-1777237-5.0g
[1-(4-cyclopropylphenyl)cyclopropyl]methanol
2228721-57-9
5g
$3894.0 2023-06-03

1-(4-cyclopropylphenyl)cyclopropylmethanol 関連文献

1-(4-cyclopropylphenyl)cyclopropylmethanolに関する追加情報

1-(4-Cyclopropylphenyl)cyclopropylmethanol: A Comprehensive Overview

The compound with CAS No. 2228721-57-9, commonly referred to as 1-(4-cyclopropylphenyl)cyclopropylmethanol, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique cyclopropyl and phenolic groups, exhibits a diverse range of chemical properties that make it a valuable compound for various applications. Recent studies have highlighted its potential in drug design, material science, and environmental chemistry, underscoring the importance of understanding its structure, synthesis, and reactivity.

1-(4-Cyclopropylphenyl)cyclopropylmethanol is a derivative of cyclopropane, a three-membered ring hydrocarbon known for its high ring strain and reactivity. The presence of the cyclopropane ring in this compound contributes to its distinctive electronic properties and makes it a promising candidate for exploring novel chemical reactions. Researchers have recently focused on the synthesis of this compound using advanced methodologies such as palladium-catalyzed cross-coupling reactions and organocatalytic processes. These methods not only enhance the efficiency of synthesis but also pave the way for the development of more complex derivatives with enhanced functionality.

The structural features of 1-(4-cyclopropylphenyl)cyclopropylmethanol include a cyclopropane ring fused to a phenol group, creating a unique molecular architecture. This structure allows for versatile interactions with other molecules, making it suitable for applications in drug delivery systems and bioactive agents. For instance, recent studies have demonstrated its ability to act as a chiral auxiliary in asymmetric synthesis, enabling the formation of enantiomerically enriched compounds with high precision.

In terms of applications, 1-(4-cyclopropylphenyl)cyclopropylmethanol has shown promise in the development of pharmaceutical agents targeting various diseases. Its ability to modulate cellular signaling pathways makes it a potential candidate for anti-inflammatory and anticancer therapies. Additionally, this compound has been explored as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique mechanical properties and compatibility with various chemical functionalizations.

Recent advancements in computational chemistry have further elucidated the electronic properties of 1-(4-cyclopropylphenyl)cyclopropylmethanol, providing insights into its reactivity under different conditions. Quantum mechanical calculations have revealed that the cyclopropane ring exhibits significant π-backbonding interactions with adjacent functional groups, enhancing its stability and reactivity. These findings have inspired new strategies for optimizing its synthesis and exploring its catalytic applications.

Moreover, 1-(4-cyclopropylphenyl)cyclopropylmethanol has been investigated for its role in environmental chemistry. Its ability to act as a catalyst in the degradation of organic pollutants has been reported in several studies, highlighting its potential for use in pollution control technologies. This dual functionality—simultaneously acting as both a reactive intermediate and an environmental catalyst—underscores the versatility of this compound.

In conclusion, 1-(4-cyclopropylphenyl)cyclopropylmethanol (CAS No. 2228721-57-9) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.

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